1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .
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Step 1: Synthesis of Indole Derivative
Reagents: Indole, acyl chloride
Conditions: Anhydrous conditions, inert atmosphere
Reaction: Indole reacts with acyl chloride to form the acylated indole derivative.
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Step 2: Formation of Piperidine Ring
Reagents: Piperidine, base (e.g., sodium hydride)
Conditions: Elevated temperature, inert atmosphere
Reaction: The acylated indole derivative reacts with piperidine in the presence of a base to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid can be compared with other compounds containing indole or piperidine moieties:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Piperidine-4-carboxylic acid: A simpler analog used in organic synthesis.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-indol-1-ylpropanoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-10-6-14(7-11-19)17(21)22)8-12-18-9-5-13-3-1-2-4-15(13)18/h1-5,9,14H,6-8,10-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKUHKPXTDVCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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